2-Chloro-5-(m-tolyl)pyridine
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Overview
Description
2-Chloro-5-(m-tolyl)pyridine is an organic compound that belongs to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(m-tolyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methylpyridine with appropriate reagents under controlled conditions. For instance, the reaction of 3-methylpyridine-1-oxide with phosgene in the presence of trimethylamine can yield 2-chloro-5-methylpyridine . Another method involves the chlorination of 2-amino-5-picoline using nitrosyl chloride (NOCl) in the presence of a polyvalent metal or nonmetal chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, chlorination, and purification to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(m-tolyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different pyridine derivatives.
Scientific Research Applications
2-Chloro-5-(m-tolyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2-Chloro-5-(m-tolyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Chloro-5-methylpyridine
- 2-(p-Tolyl)pyridine
Comparison: 2-Chloro-5-(m-tolyl)pyridine is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H10ClN |
---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
2-chloro-5-(3-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11/h2-8H,1H3 |
InChI Key |
LOIIRZHGQLGKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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